Secondary Amine vs. Imine Reactivity
A critical differentiation exists between the target compound and the widely used N-(diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3), a cornerstone substrate for Maruoka and O'Donnell phase-transfer catalysts. The target compound is a secondary amine, whereas the comparator is a benzophenone imine (Schiff base). This fundamental difference means the comparator can achieve 87% yield and 96% ee in asymmetric alkylations [1], a reaction mechanism entirely inapplicable to the target, which instead acts as a nucleophile. The selection of one over the other is dictated by the required bond-forming step, not a performance metric.
| Evidence Dimension | Chemical functionality and derived reactivity mode |
|---|---|
| Target Compound Data | Secondary amine; capable of acylation, sulfonylation, and reductive amination |
| Comparator Or Baseline | N-(diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3); a benzophenone imine capable of enolate alkylation |
| Quantified Difference | Not an activity comparison, but a binary functional group difference (imine vs. amine) with reported comparator alkylation performance of 87% yield, 96% ee |
| Conditions | General organic chemistry classification; comparator data from phase-transfer catalyzed alkylation with benzyl bromide [1] |
Why This Matters
This distinction is crucial for procurement; selecting the incorrect glycine derivative will lead to a dead-end in a planned synthetic pathway, as the two compounds cannot participate in the same chemical reactions.
- [1] M. J. O'Donnell, The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis, Acc. Chem. Res., 2004. View Source
